Ethylvanillin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

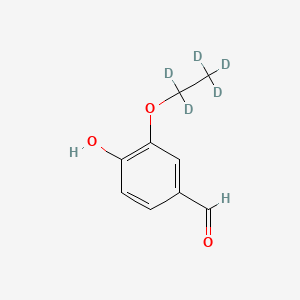

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |

InChI Key |

CBOQJANXLMLOSS-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C=O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethylvanillin-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Application as an Internal Standard in Quantitative Analysis

Ethylvanillin-d5, a deuterated analog of ethylvanillin, serves as a critical tool in analytical chemistry, primarily utilized as an internal standard for the precise quantification of ethylvanillin and related compounds in various complex matrices. Its application is particularly prominent in the fields of food science, pharmaceutical research, and metabolomics, where accurate measurement of flavor compounds and xenobiotics is essential. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in mass spectrometry, and quantitative performance data.

Core Principles and Applications

This compound is a stable isotope-labeled (SIL) internal standard. The five deuterium (B1214612) atoms on the ethyl group give it a molecular weight that is 5 Daltons higher than its non-deuterated counterpart, allowing for its distinct detection by a mass spectrometer. In quantitative analysis, a known amount of this compound is added to a sample at an early stage of the workflow. Because it is chemically almost identical to the analyte (ethylvanillin), it experiences similar variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to significantly improved accuracy and precision in quantification.[1]

The primary applications of this compound include:

-

Food and Beverage Analysis: Quantifying ethylvanillin, an artificial flavoring agent, in products such as infant formula, dairy products, beverages, and confectionery.[2][3]

-

Pharmaceutical Research: In pharmacokinetic and metabolism studies to accurately measure the concentration of ethylvanillin or structurally similar drug candidates and their metabolites in biological fluids.

-

Flavor and Fragrance Industry: For quality control and authenticity testing of vanilla extracts and other flavor formulations.

Physicochemical and Analytical Properties

A summary of the key properties of this compound and its non-deuterated analog, ethylvanillin, is provided below.

| Property | This compound | Ethylvanillin |

| CAS Number | 1335401-74-5 | 121-32-4 |

| Molecular Formula | C₉H₅D₅O₃ | C₉H₁₀O₃ |

| Molecular Weight | 171.2 g/mol | 166.17 g/mol |

| Synonyms | 3-Ethoxy-4-hydroxybenzaldehyde-d5 | 3-Ethoxy-4-hydroxybenzaldehyde |

| Chemical Purity | Typically >95% (HPLC) | - |

| Isotopic Purity | Information not publicly available | - |

Note: While specific isotopic purity values are not consistently published by all vendors, for use as an internal standard, it is crucial to obtain a certificate of analysis from the supplier detailing the isotopic enrichment, which should ideally be high (e.g., >98%) to minimize signal overlap with the analyte.

Experimental Protocols

The use of this compound as an internal standard is predominantly coupled with mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Ethylvanillin in Food Matrices using LC-MS/MS

This protocol is adapted from a method for the analysis of food additives in baby food.[3]

Sample Preparation:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known concentration of this compound working solution. The final concentration of the internal standard should be within the linear range of the calibration curve (e.g., 50 - 500 µg/kg).

-

Add 10 mL of water and vortex to mix.

-

For certain matrices like baby formula and cereal powder, add 40 µL of hydrochloric acid.

-

Add 20 mL of acetonitrile (B52724) and vortex for 1 minute, followed by ultrasonication for 30 minutes.

-

Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol (B129727) and dilute to 10 mL with water.

-

Perform solid-phase extraction (SPE) for cleanup using a suitable cartridge (e.g., Bond Elut Plexa).

-

Elute the analytes with methanol, evaporate the eluent to dryness, and reconstitute in a final volume of methanol/water (80/20, v/v) for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | Agilent ZORBAX Eclipse Plus RRHD C18, 2.1 × 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of ethylvanillin from isomers |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor-to-product ion transitions for ethylvanillin and this compound |

Quantification of Ethylvanillin in Beverages using GC-MS

This protocol is a general guideline for the analysis of ethylvanillin in liquid samples.

Sample Preparation:

-

For colorless beverages, pipette a known volume (e.g., 5 mL) into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add an equal volume of a suitable extraction solvent (e.g., diethyl ether).

-

Vortex vigorously for 1-2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the organic layer to a new vial.

-

For colored beverages, an additional cleanup step using a carbon-based sorbent may be necessary after the initial extraction.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Parameters:

| Parameter | Setting |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS System | Single or triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | Specific ions for ethylvanillin and this compound |

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. Below is a summary of typical performance characteristics.

| Parameter | LC-MS/MS (Baby Food Matrix)[3] | GC-MS (Milk Powder Matrix)[2] |

| Linearity (R²) | > 0.9995 | Not specified |

| Limit of Detection (LOD) | 10 µg/kg | 0.05 mg/kg |

| Limit of Quantification (LOQ) | 50 µg/kg | Not specified |

| Recovery | 90.7% - 98.5% | 90.0% - 100% |

| Precision (%RSD) | < 10% | 1.9% - 5.1% |

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of ethylvanillin using this compound as an internal standard.

References

Ethylvanillin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Ethylvanillin-d5, a deuterated analog of ethylvanillin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Chemical Properties

This compound, also known by its systematic name 3-(ethoxy-d5)-4-hydroxybenzaldehyde, is a synthetic compound where the five hydrogen atoms on the ethyl group of ethylvanillin have been replaced with deuterium.[1] This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification assays.[2] Its primary application lies in improving the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog, ethylvanillin, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | Ethylvanillin |

| CAS Number | 1335401-74-5[1] | 121-32-4[4] |

| Molecular Formula | C₉H₅D₅O₃[1] | C₉H₁₀O₃[4] |

| Molecular Weight | 171.20 g/mol [5] | 166.17 g/mol [4] |

| Canonical SMILES | CCOC1=C(C=C(C=O)C=C1)O | CCOC1=C(C=C(C=O)C=C1)O |

| InChI | InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i2D5 | InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3 |

Table 2: Physical and Chemical Properties

| Property | This compound | Ethylvanillin |

| Appearance | White to off-white solid | Colorless to yellowish crystalline powder[6] |

| Melting Point | No data available | 76-78 °C[7] |

| Boiling Point | No data available | 285 °C[4] |

| Solubility | Soluble in common organic solvents like Methanol (B129727) and DMSO.[7][8] | Slightly soluble in water; soluble in ethanol, ether, chloroform, glycerol, and propylene (B89431) glycol.[4][9] |

| Purity | Typically >95% (HPLC)[5] | Analytical standard grade available[6] |

| Storage Temperature | +4°C[5] | Room temperature, protected from light.[6] |

Experimental Protocols

Quantification of Ethylvanillin in a Food Matrix using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from a method for the determination of food additives in baby food.[10]

a. Sample Preparation (Extraction)

-

Weigh 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to mix.

-

For acidic matrices, add 40 µL of HCl.

-

Add a known concentration of this compound internal standard solution.

-

Add 20 mL of acetonitrile (B52724), vortex for 1 minute, and sonicate for 30 minutes.

-

Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.

b. Solid Phase Extraction (SPE) Cleanup

-

Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with methanol followed by water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of methanol/water (80/20, v/v) for LC-MS/MS analysis.

c. LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 column suitable for small molecule separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Potential Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the known synthesis of deuterated vanillin (B372448).[11] The key step is the ethylation of protocatechuic aldehyde using a deuterated ethylating agent.

a. Materials

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

Deuterated iodoethane (B44018) (C₂D₅I) or another suitable deuterated ethylating agent

-

A suitable base (e.g., potassium carbonate)

-

An appropriate solvent (e.g., acetone (B3395972) or DMF)

b. Procedure

-

Dissolve protocatechuic aldehyde in the chosen solvent.

-

Add the base to the solution.

-

Slowly add the deuterated ethylating agent (e.g., C₂D₅I) to the reaction mixture.

-

Heat the mixture under reflux for several hours while monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Logical Workflow for Quantitative Analysis

Caption: A logical workflow for the quantitative analysis of ethylvanillin.

Conceptual Synthesis Pathway

Caption: A simplified diagram illustrating the conceptual synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl-D5 Vanillin - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration (CAS 1335401-74-5) [witega.de]

- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 4. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-d5 Vanillin | CAS 1335401-74-5 | LGC Standards [lgcstandards.com]

- 6. gcchemicals.com [gcchemicals.com]

- 7. abmole.com [abmole.com]

- 8. achemtek.com [achemtek.com]

- 9. Ethyl vanillin [chembk.com]

- 10. agilent.com [agilent.com]

- 11. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]

Ethylvanillin-d5 (CAS: 1335401-74-5): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ethylvanillin-d5, a deuterated analogue of ethylvanillin. This guide details its chemical and physical properties, its primary application as an internal standard in quantitative analytical methods, and provides exemplary experimental protocols for its use.

This compound is a stable isotope-labeled version of ethylvanillin, a synthetic compound with a flavor profile similar to vanillin (B372448) but more potent. The incorporation of five deuterium (B1214612) atoms into the ethoxy group of the molecule results in a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for stable isotope dilution analysis (SIDA), a highly accurate and precise method for quantifying analytes in complex matrices.[1] Its primary applications are in regulated laboratories for official residue control, pharmaceutical research and metabolism studies, and multi-residue method development in food and environmental testing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in analytical methodologies.

| Property | Value | Reference |

| CAS Number | 1335401-74-5 | [2][3][4][5] |

| Molecular Formula | C₉H₅D₅O₃ | [4][5] |

| Molecular Weight | 171.20 g/mol | [2][3][4][5] |

| Accurate Mass | 171.0944 | [2][3] |

| Synonyms | 3-Ethoxy-4-hydroxybenzaldehyde-d5, 2-Ethoxy-4-formylphenol-d5 | [4] |

| Purity | >95% (HPLC), 98+% | [2][3][5] |

| Appearance | Colorless powder/crystals | [6] |

| Solubility | Soluble in common LC or GC solvents like methanol (B129727), ethanol, ether, and chloroform. Slightly soluble in water. | [7] |

| Storage Conditions | +4°C, protected from light. Store in a dry, cool, well-ventilated area. | [2][3][8] |

Application in Quantitative Analysis: Stable Isotope Dilution Assay (SIDA)

This compound is predominantly used as an internal standard in SIDA coupled with mass spectrometry (MS) techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principle of SIDA involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (ethylvanillin). The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation, thus compensating for any analyte loss during these steps. In the mass spectrometer, the native analyte and the labeled internal standard are detected as distinct ions due to their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to accurately quantify the analyte concentration.

Experimental Protocols

While specific experimental conditions may vary depending on the matrix and the analytical instrumentation, the following sections provide detailed, representative protocols for the quantification of ethylvanillin using this compound as an internal standard by LC-MS/MS and GC-MS.

Quantification of Ethylvanillin in Baby Food by LC-MS/MS

This protocol is a composite based on established methods for the analysis of food additives in infant formula and other dairy products.

1. Materials and Reagents:

-

Ethylvanillin analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile (B52724), and water

-

Formic acid (HPLC grade)

-

Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)

2. Standard Solution Preparation:

-

Prepare stock solutions of ethylvanillin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the ethylvanillin stock solution with a methanol/water mixture.

-

Prepare an internal standard working solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation:

-

Weigh 1.0 g of the homogenized baby food sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to mix. For certain matrices like baby formula, add 40 µL of HCl.

-

Add a known amount of the this compound internal standard working solution to the sample.

-

Add 20 mL of acetonitrile and vortex for one minute, followed by ultrasonication for 30 minutes.

-

Add 2 g of NaCl, vortex for two minutes, and then centrifuge at 5,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.

-

Perform Solid Phase Extraction (SPE) cleanup by loading the solution onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analytes with methanol.

-

Dry the eluate under nitrogen and reconstitute in a suitable volume of methanol/water (e.g., 80:20 v/v) for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Optimized for separation of analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Nozzle Voltage | 600 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 50 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 10 L/min |

5. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Ethylvanillin | 167.1 | 110.9 | 13 |

| 92.9 | 17 | ||

| This compound | 172.0 | 112.0 | 13 |

| 93.1 | 21 | ||

| *Quantifier ion |

6. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of ethylvanillin to the peak area of this compound against the concentration of the ethylvanillin standards.

-

Determine the concentration of ethylvanillin in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow for Quantification of Ethylvanillin using this compound

Caption: Workflow for quantifying ethylvanillin using this compound.

Logical Relationship in Stable Isotope Dilution Analysis

References

- 1. Ethyl-D5 Vanillin - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration (CAS 1335401-74-5) [witega.de]

- 2. Ethyl-d5 Vanillin | CAS 1335401-74-5 | LGC Standards [lgcstandards.com]

- 3. Ethyl-d5 Vanillin | CAS 1335401-74-5 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. achemtek.com [achemtek.com]

- 6. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 7. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL VANILLIN - Ataman Kimya [atamanchemicals.com]

The Structure and Application of Deuterated Ethylvanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and application of deuterated ethylvanillin, with a particular focus on its use in quantitative analysis and metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Introduction to Deuterated Ethylvanillin

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a characteristic vanilla-like aroma that is significantly more potent than vanillin (B372448).[1][2] Its deuterated analogue, typically ethyl-d5 vanillin, is a stable isotope-labeled version where five hydrogen atoms on the ethyl group are replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.[3]

The primary application of deuterated ethylvanillin is as an internal standard in isotope dilution mass spectrometry (IDMS).[4] This technique allows for highly accurate and precise quantification of the non-deuterated (or "light") ethylvanillin in various matrices, including food products and biological samples. The known concentration of the "heavy" deuterated standard added to a sample allows for the correction of analyte loss during sample preparation and instrumental analysis, leading to more reliable results.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of ethylvanillin consists of a benzene (B151609) ring substituted with a hydroxyl group, an ethoxy group, and a formyl group. In ethyl-d5 vanillin, the five hydrogen atoms of the ethoxy group are replaced by deuterium atoms.

Table 1: Physicochemical Properties of Ethylvanillin and Ethyl-d5 Vanillin

| Property | Ethylvanillin | Ethyl-d5 Vanillin |

| Chemical Formula | C₉H₁₀O₃[5] | C₉H₅D₅O₃[3] |

| Molecular Weight | 166.17 g/mol [5] | 171.20 g/mol [3] |

| CAS Number | 121-32-4[6] | 1335401-74-5[3] |

| Appearance | White to pale yellow crystalline powder[5] | - |

| Melting Point | 76–78°C[5] | - |

| Boiling Point | 285°C[5] | - |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water[5] | - |

Experimental Protocols

Synthesis of Deuterated Ethylvanillin (Generalized Method)

General Steps:

-

Preparation of the Precursor: A common starting material is 4-hydroxybenzaldehyde, which can be brominated to yield 3-bromo-4-hydroxybenzaldehyde.[7]

-

Ethoxylation with a Deuterated Reagent: The key step is the introduction of the deuterated ethyl group. This can be achieved by reacting the precursor with a deuterated ethylating agent, such as deuterated sodium ethoxide (NaOCD₂CD₃), in the presence of a copper catalyst.[7]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as a mixture of ethanol and dimethylformamide (DMF), under elevated temperature and pressure.[7]

-

Purification: After the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques like column chromatography and recrystallization to obtain pure deuterated ethylvanillin.[8]

Quantitative Analysis using Isotope Dilution Mass Spectrometry (LC-MS/MS)

Deuterated ethylvanillin is an excellent internal standard for the quantification of ethylvanillin in various samples by LC-MS/MS.

General Protocol:

-

Sample Preparation: A known amount of the deuterated ethylvanillin internal standard is added to the sample. The sample is then extracted using a suitable solvent (e.g., acetonitrile) and cleaned up to remove interfering matrix components.[9]

-

LC Separation: The extracted sample is injected into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from other compounds in the sample.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the non-deuterated ethylvanillin and the deuterated internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of ethylvanillin in the original sample, using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4]

Metabolic Pathway of Ethylvanillin

Studies in rats have shown that ethylvanillin is rapidly absorbed, metabolized, and excreted. The primary metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, followed by conjugation.

The major metabolite is ethyl vanillic acid (3-ethoxy-4-hydroxybenzoic acid).[1] This and other metabolites are then conjugated with glucuronic acid or sulfate (B86663) before excretion.[1] The aromatic ring of ethylvanillin has been found to be metabolically stable.[1]

Caption: Major metabolic pathways of ethylvanillin in rats.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The use of deuterated ethylvanillin as an internal standard is central to the isotope dilution mass spectrometry workflow for accurate quantification.

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

References

- 1. 838. Ethyl vanillin (WHO Food Additives Series 35) [inchem.org]

- 2. chem.washington.edu [chem.washington.edu]

- 3. scbt.com [scbt.com]

- 4. imreblank.ch [imreblank.ch]

- 5. tuodaindus.com [tuodaindus.com]

- 6. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Ethylvanillin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides core data on Ethylvanillin-d5, a deuterated analog of ethylvanillin. This compound is commonly used as an internal standard in analytical and pharmacokinetic research.[1] The inclusion of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal tool for precise quantification in mass spectrometry-based applications without significantly altering its chemical properties.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for accurate mass spectrometry, quantitative analysis, and formulation development.

| Property | Value |

| Molecular Formula | C₉H₅D₅O₃[2][3] |

| Molecular Weight | 171.20 g/mol [2][4][5] |

| Alternate Names | 3-Ethoxy-4-hydroxybenzaldehyde-d5, 4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde[3][4] |

| Unlabeled CAS Number | 121-32-4[4][5] |

| CAS Number | 1335401-74-5[2][3][4][5] |

Structural and Isotopic Relationship

This compound is structurally identical to ethylvanillin, a widely used flavoring agent, with the exception of isotopic labeling on the ethoxy group. This targeted deuterium labeling is key to its function in analytical chemistry. The diagram below illustrates the relationship between the core molecule and its key physicochemical identifiers.

Caption: Logical relationship of this compound to its molecular properties.

References

Isotopic Purity of Ethylvanillin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethylvanillin-d5, a deuterated analog of ethylvanillin. This compound is a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based assays.[1][2] Its utility is fundamentally linked to its isotopic purity, which dictates the accuracy and reliability of analytical measurements. This guide outlines the common analytical techniques for determining isotopic purity, presents typical isotopic distribution data, and details the experimental protocols involved.

The Significance of Isotopic Purity

In quantitative analysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds like this compound serve as ideal internal standards.[3] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar behavior during sample preparation and analysis. However, the presence of unlabeled species (d0) or incompletely labeled species (d1-d4) within the deuterated standard can interfere with the accurate quantification of the target analyte. Therefore, a thorough characterization of the isotopic purity is paramount.[4][5]

Determining Isotopic Purity: Methodologies and Protocols

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry is the most common method for assessing isotopic enrichment due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.[6][7][8] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers (e.g., Time-of-Flight, TOF), are employed to resolve the different isotopologues.[7][9]

Experimental Protocol: Isotopic Purity Determination by LC-MS

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727), acetonitrile).

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][10] The chromatographic step separates the analyte of interest from any potential impurities. A common approach involves a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid like formic acid to improve ionization.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[7][10] The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d5). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.[9] The isotopic purity is then calculated based on the relative abundance of the fully deuterated (d5) species compared to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the isotopic labeling pattern and purity.[4] ¹H NMR can be used to quantify the amount of residual, non-deuterated ethylvanillin by integrating the signals corresponding to the protons that have been replaced by deuterium (B1214612).

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6). A known amount of an internal standard with a distinct NMR signal can be added for quantitative purposes.

-

NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The acquisition parameters are optimized to ensure quantitative accuracy, including a sufficient relaxation delay.

-

Data Analysis: The integral of the residual proton signals at the positions of deuteration is compared to the integral of a signal from a non-deuterated position in the molecule (or the internal standard). This comparison allows for the calculation of the degree of deuteration and the isotopic purity.

Quantitative Data: Isotopic Distribution of this compound

The following table summarizes the typical isotopic distribution for a batch of this compound with high isotopic purity. The data is presented as the relative abundance of each isotopologue.

| Isotopologue | Mass Difference (from d0) | Relative Abundance (%) |

| d0 (Unlabeled) | 0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | ~ 2.0 |

| d4 | +4 | ~ 5.0 |

| d5 (Fully Labeled) | +5 | > 98.0 |

Note: This data is representative and may vary between different batches and manufacturers.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

Conclusion

The rigorous assessment of isotopic purity is a critical quality control step for this compound and other deuterated standards. Both mass spectrometry and NMR spectroscopy offer robust and reliable methods for this purpose. A high isotopic purity, typically exceeding 98% for the fully deuterated species, ensures the accuracy and precision of quantitative analytical methods where this compound is employed as an internal standard. Researchers and drug development professionals must consider the isotopic distribution of their standards to ensure the integrity of their experimental results.

References

- 1. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 2. Ethyl-D5 Vanillin - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration (CAS 1335401-74-5) [witega.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

Synthesis pathway for Ethylvanillin-d5

An In-depth Technical Guide to the Synthesis of Ethylvanillin-d5

This technical guide provides a detailed methodology for the synthesis of this compound (3-(ethoxy-d5)-4-hydroxybenzaldehyde), a deuterated isotopologue of ethylvanillin. This stable isotope-labeled compound is a valuable internal standard for quantitative mass spectrometry-based analyses in various fields, including food science, flavor chemistry, and metabolic studies.

The synthesis pathway outlined herein is based on the well-established industrial synthesis of ethylvanillin, adapted for the introduction of the deuterium (B1214612) label via a commercially available deuterated precursor.

The most direct and efficient pathway for the synthesis of this compound involves a three-step process starting from catechol. The deuterium atoms are introduced via the ethyl group in the second step using a deuterated starting material, 2-Ethoxyphenol-d5 (guaethol-d5).

The overall synthesis can be summarized as follows:

-

Ethylation of Catechol to Guaethol-d5: Catechol is ethylated using a deuterated ethylating agent to produce 2-Ethoxyphenol-d5.

-

Condensation with Glyoxylic Acid: The resulting guaethol-d5 is condensed with glyoxylic acid to form 3-(ethoxy-d5)-4-hydroxymandelic acid.

-

Oxidation and Decarboxylation: The mandelic acid derivative is then oxidized and subsequently decarboxylated to yield the final product, this compound.

A schematic of this synthesis pathway is presented below.

Ethylvanillin-d5: A Technical Safety Guide for Researchers

Disclaimer: This technical guide provides a comprehensive overview of the safety data for Ethylvanillin-d5. Due to the limited availability of specific safety studies on the deuterated form, this document leverages the extensive data available for its non-deuterated counterpart, Ethylvanillin (CAS No. 121-32-4), as a reliable surrogate. This approach is based on the common scientific practice of considering deuterated compounds to have a toxicological profile similar to their non-deuterated analogues.

This guide is intended for researchers, scientists, and drug development professionals to provide a consolidated resource on the safety and handling of this compound.

Core Safety Data

The following tables summarize the key quantitative safety and physical property data for Ethylvanillin, which should be considered representative for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅D₅O₃ | [1][2] |

| Molecular Weight | 171.20 g/mol | [1][2] |

| Appearance | Colorless crystals or white to pale yellow crystalline powder | [3][4] |

| Melting Point | 76 - 78 °C | [3][5] |

| Boiling Point | 285 °C | [5] |

| Flash Point | >93.3 °C (>200.0 °F) Closed Cup | [6] |

| Vapor Pressure | 0.01 mm Hg at 40 °C | [6] |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [4] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 3,160 mg/kg | [7] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1590 mg/kg | [5] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 7940 mg/kg | [5] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [6] |

| Acute Intravenous Toxicity (LD50) | Dog | Intravenous | 760 mg/kg | [3][4] |

| Acute Subcutaneous Toxicity (LD50) | Rat | Subcutaneous | 1800 mg/kg | [3][4] |

Globally Harmonized System (GHS) Classification

Ethylvanillin is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following is a summary of its hazard statements.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory system) | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | H402: Harmful to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |

Experimental Protocols

The safety data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity - OECD Test Guideline 401

The acute oral toxicity of Ethylvanillin was likely determined following a protocol similar to the OECD Test Guideline 401.

Methodology:

-

Animal Model: The study typically uses laboratory rats.

-

Administration: A single dose of Ethylvanillin is administered by gavage to a group of experimental animals.

-

Dosage: Multiple dose levels are tested to determine the dose that causes mortality in 50% of the animals (LD50).

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity, and gross pathological findings at necropsy.

Acute Dermal Toxicity - OECD Test Guideline 402

The potential for adverse effects from skin contact was assessed using a method analogous to the OECD Test Guideline 402.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Application: The test substance is applied to a shaved area of the skin, typically on the back of the animal, and covered with a porous gauze dressing.

-

Exposure Duration: The substance is kept in contact with the skin for 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.

-

Endpoints: The LD50 value is determined, along with observations of skin reactions at the site of application.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

The potential for Ethylvanillin to cause eye irritation was likely evaluated using a protocol based on the OECD Test Guideline 405.

Methodology:

-

Animal Model: The albino rabbit is used for this assay.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the eye reactions is scored using a standardized system.

-

Endpoints: The primary endpoint is the classification of the substance as an eye irritant based on the severity and persistence of the observed effects.

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance based on its intrinsic hazards.

Caption: GHS Classification Workflow for a Chemical Substance.

References

- 1. Ethyl-d5 Vanillin | CAS 1335401-74-5 | LGC Standards [lgcstandards.com]

- 2. Ethyl-d5 Vanillin | CAS 1335401-74-5 | LGC Standards [lgcstandards.com]

- 3. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. vigon.com [vigon.com]

- 7. directpcw.com [directpcw.com]

Ethylvanillin-d5: A Technical Guide to Storage, Handling, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and analytical applications of Ethylvanillin-d5. The isotopically labeled compound, a crucial tool in modern analytical chemistry, serves as an internal standard for the precise quantification of its non-labeled counterpart, ethylvanillin, in a variety of matrices. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reproducible analytical data.

Compound Information

This compound is a deuterated form of ethylvanillin, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a mass shift that allows for its differentiation from the endogenous or sample-derived ethylvanillin by mass spectrometry, without significantly altering its chemical properties.

| Property | Value |

| Chemical Name | 4-hydroxy-3-(ethoxy-d5)benzaldehyde |

| Synonyms | 3-Ethoxy-4-hydroxybenzaldehyde-d5, Bourbonal-d5 |

| CAS Number | 1335401-74-5 |

| Molecular Formula | C₉H₅D₅O₃ |

| Molecular Weight | 171.20 g/mol |

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

Storage Conditions:

-

Temperature: The recommended storage temperature is +4°C.[1]

-

Light: Ethylvanillin is sensitive to light.[2] Therefore, this compound should be stored in light-resistant containers.

-

Atmosphere: Store in a dry and well-ventilated place.[2]

-

Container: Keep containers tightly closed.[2]

Stability:

-

Solution Stability: When prepared in a solution, for instance in methanol (B129727) for use as an internal standard, the stability will depend on the solvent and storage conditions. It is best practice to prepare fresh working solutions regularly and store stock solutions at the recommended temperature, protected from light.

Handling and Safety

This compound should be handled in a laboratory setting by trained personnel. The following are general safety and handling precautions based on the information available for ethylvanillin.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust.

Handling Procedures:

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition.

-

Take measures to prevent the build-up of electrostatic charge.

In case of exposure:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water.

Incompatibilities:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of ethylvanillin.[4][5] This technique is widely used in food analysis, environmental testing, and pharmaceutical research.

General Experimental Workflow

The use of this compound as an internal standard typically follows the workflow illustrated below.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of Ethylvanillin in Dairy Products by LC-MS/MS

This protocol is a synthesized example based on a published method for the analysis of vanillin (B372448) and ethylvanillin in dairy products.[6]

1. Reagents and Materials:

-

Ethylvanillin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Water (Ultrapure)

-

Formic acid

2. Standard Solution Preparation:

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve ethylvanillin and this compound in acetonitrile to prepare individual stock solutions. Store at 4°C.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the ethylvanillin stock solution with acetonitrile. Spike each calibration standard with the this compound stock solution to a constant final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

-

Weigh 1.0 g of the homogenized dairy sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex for 2 minutes.

-

Add 5 mL of n-hexane and vortex for 1 minute for cleaning.

-

Centrifuge at 8000 rpm for 5 minutes.

-

Collect the lower acetonitrile layer.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of ethylvanillin |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ethylvanillin: e.g., m/z 165 -> 120this compound: e.g., m/z 170 -> 125 |

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ethylvanillin to this compound against the concentration of the ethylvanillin standards.

-

Determine the concentration of ethylvanillin in the samples by interpolating their peak area ratios from the calibration curve.

Method Performance Data

The following table summarizes typical performance data for LC-MS/MS methods for the quantification of ethylvanillin in food matrices.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [7][8] |

| Limit of Detection (LOD) | 6.2 - 11.2 µg/kg | [6][7] |

| Limit of Quantification (LOQ) | 15 - 50 µg/kg | [2][8] |

| Recovery | 87.6 - 101.7% | [6] |

| Intra-day Precision (%RSD) | < 10% | [7][8] |

| Inter-day Precision (%RSD) | < 10% | [7][8] |

Logical Relationships in Storage and Handling

The proper storage and handling of this compound are governed by a set of logical relationships aimed at preserving its quality and ensuring user safety.

Caption: Key relationships in the storage and handling of this compound.

References

- 1. Ethyl-d5 Vanillin | CAS 1335401-74-5 | LGC Standards [lgcstandards.com]

- 2. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 3. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Ethyl-D5 Vanillin - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration (CAS 1335401-74-5) [witega.de]

- 6. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | Trends in Sciences [tis.wu.ac.th]

- 8. agilent.com [agilent.com]

Ethylvanillin-d5: A Technical Guide to Its Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Ethylvanillin-d5, a deuterated analog of ethylvanillin. Given the limited direct data on the deuterated form, this guide leverages the well-documented solubility of ethylvanillin as a primary reference, a scientifically accepted practice due to the negligible impact of deuterium (B1214612) substitution on solubility. This document also details relevant experimental protocols and biological pathway interactions to support its use in research and development.

Core Solubility Data

The solubility of a compound is a critical parameter in a wide range of scientific applications, from analytical standard preparation to drug formulation. The following tables summarize the quantitative solubility data for ethylvanillin, which serves as a robust proxy for this compound.

Table 1: Quantitative Solubility of Ethylvanillin in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 33 mg/mL[1] | Not Specified |

| Ethanol | 33 mg/mL[1] | Not Specified |

| 95% Ethanol | 1 g in 5 mL (200 mg/mL)[2] | Not Specified |

| Water | 2 mg/mL[1] | Not Specified |

| Water | 2,822 mg/L (2.822 mg/mL)[3] | 25[3] |

Table 2: Qualitative Solubility of Ethylvanillin

| Solvent | Solubility Description |

| Ether | Soluble[3] |

| Benzene | Soluble[3] |

| Chloroform | Soluble[3] |

| Glycerol | Soluble[3] |

| Propylene Glycol | Soluble[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of chemical compounds. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a specific amount of solvent.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a pre-weighed, low-adsorption filter (e.g., PTFE) to separate the saturated solution from the excess solid.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporation dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporation dish and record the total weight.

-

Heat the dish gently in a fume hood or oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

UV-Vis Spectroscopy Method

This method is particularly useful for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that can determine solubility with a high degree of accuracy.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of this compound.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.

-

Biological Signaling Pathways

Ethylvanillin has been shown to possess antioxidant and anti-inflammatory properties and may interact with key cellular signaling pathways. Understanding these interactions is crucial for researchers in drug development and life sciences.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical signaling cascade involved in cell proliferation, differentiation, and fate. Aberrant regulation of this pathway is implicated in various diseases, including cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling network that regulates cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers and other diseases.

Experimental Workflow for Quantitative Analysis

This compound is commonly used as an internal standard for the quantitative analysis of ethylvanillin in various matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following diagram illustrates a typical experimental workflow.

References

Methodological & Application

Application Note: Quantitative Analysis of Vanillin in Food Matrices using Ethylvanillin-d5 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor component of vanilla and is widely used in the food, beverage, and pharmaceutical industries.[1] Accurate quantification of vanillin is crucial for quality control, authenticity assessment, and regulatory compliance.[2] Synthetic vanillin is often used as a cost-effective alternative to natural vanilla extract, making it necessary to monitor its concentration in various products.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of vanillin.[3][4] The use of a stable isotope-labeled internal standard, such as Ethylvanillin-d5, in a stable isotope dilution assay (SIDA) provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[5][6] This application note details a GC-MS method for the quantification of vanillin in food matrices using this compound as an internal standard.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a robust quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and GC analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, precise quantification can be achieved, as the ratio is independent of sample volume and recovery efficiency.

Caption: Principle of Stable Isotope Dilution Analysis.

Experimental Protocols

1. Materials and Reagents

-

Vanillin standard (≥99% purity)

-

This compound (≥98% purity, deuterated standard)

-

Solvents: Methanol (B129727), Ethanol, Dichloromethane, Diethyl ether (ACS grade or higher)[7]

-

Deionized water

-

Sodium chloride (for salting out in HS-SPME)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)[8]

-

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)[3][9]

2. Standard Solution Preparation

-

Vanillin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vanillin and dissolve it in 100 mL of methanol.

-

This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the vanillin stock solution into a blank matrix extract. Add a constant amount of the this compound stock solution to each calibration standard. A typical concentration range for vanillin could be 10-1000 ng/mL.[8]

3. Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and Solid Phase Extraction (SPE) for liquid samples.

3.1. Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Liquid Samples

This method is suitable for fragrant vegetable oils and milk powder.[3][9]

-

Weigh 1-4 g of the homogenized sample into a 20 mL headspace vial.[3][9]

-

Add a known amount of the this compound internal standard solution.

-

Add deionized water (for solid samples like milk powder) and sodium chloride to enhance the release of volatile compounds.[3]

-

Seal the vial and incubate at a specific temperature (e.g., 60-120°C) for a defined time (e.g., 15-45 minutes) to allow for equilibration.[3][9]

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-50 minutes).[9]

-

Retract the fiber and introduce it into the GC inlet for thermal desorption.[3]

3.2. Solid Phase Extraction (SPE) for Liquid Samples (e.g., Beverages)

This method is suitable for beverages like cola.[8]

-

Condition the SPE cartridge with methanol followed by deionized water.[8]

-

Take a known volume of the liquid sample (e.g., 200 µL of cola, sonicated prior to use) and spike it with the this compound internal standard.[8]

-

Load the sample onto the conditioned SPE cartridge.[8]

-

Wash the cartridge with water to remove interferences.[8]

-

Elute the analyte and internal standard with a small volume of a suitable solvent (e.g., 200 µL of methanol).[8]

-

The eluate is then ready for GC-MS analysis.

Caption: General Experimental Workflow.

4. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific instruments and matrices.

-

Gas Chromatograph (GC)

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[9] A wax column (e.g., TraceGOLD TG-WaxMS) can also be used for better peak shape of acidic compounds.[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Inlet: Splitless mode, temperature 250-280°C.[9]

-

Oven Temperature Program:

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Vanillin: m/z 152 (quantifier), 151, 137.

-

This compound: m/z 171 (quantifier), 142, 114 (indicative ions, actual fragments may vary).

-

-

Data Presentation and Results

Quantitative data should be presented in clear, structured tables. The following tables are examples based on typical performance data from related studies.

Table 1: GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 110°C (0.5 min), 5°C/min to 130°C, 2°C/min to 170°C (1 min), 10°C/min to 180°C, 30°C/min to 280°C (1 min)[9] |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Vanillin: m/z 152, 151, 137this compound: m/z 171, 142, 114 |

Table 2: Method Validation Data (Based on similar stable isotope dilution assays)

| Parameter | Result |

| Linearity (R²) | > 0.999[5] |

| Calibration Range | 50 - 5000 µg/kg[5] |

| Limit of Detection (LOD) | 20 µg/kg[5] |

| Limit of Quantification (LOQ) | 50 µg/kg[5] |

| Recovery | 89 - 101%[5] |

| Intra-day Precision (RSD) | < 7.5%[5] |

| Inter-day Precision (RSD) | < 7.5%[5] |

The described GC-MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of vanillin in various food matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The method exhibits excellent linearity, sensitivity, and recovery, making it suitable for routine quality control and research applications.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 7. luciditysystems.com [luciditysystems.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analysis of Ethylvanillin-d5 in Food and Beverage Samples

Introduction

Ethylvanillin is a synthetic flavoring agent widely used in the food and beverage industry to impart a vanilla-like flavor. Due to its potency, it is a crucial component in a vast array of products, including dairy, baked goods, and beverages. Regulatory bodies worldwide have established maximum permissible limits for ethylvanillin in various food matrices to ensure consumer safety. Consequently, accurate and reliable quantification of ethylvanillin is paramount for both quality control and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Ethylvanillin-d5, is the state-of-the-art approach for achieving the highest levels of precision and accuracy in analytical testing.[1][2] This deuterated analog of ethylvanillin serves as an ideal internal standard for quantification by isotope dilution mass spectrometry, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3]

These application notes provide detailed protocols for the quantitative analysis of ethylvanillin in various food and beverage matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Principles

The fundamental principle behind the use of this compound is isotope dilution analysis. A known amount of the deuterated internal standard is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to the target analyte (ethylvanillin), it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the response of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, as this ratio is independent of sample volume and recovery rates.

Application: Quantification of Ethylvanillin in Dairy Products and Beverages by LC-MS/MS

This protocol details a robust and sensitive method for the determination of ethylvanillin in complex matrices such as infant formula, milk powder, and beverages.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents

-

Ethylvanillin analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sodium chloride (analytical grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)[1]

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve ethylvanillin and this compound in methanol to prepare individual stock solutions.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Solutions (e.g., 5-500 ng/mL): Prepare a series of calibration standards by diluting the intermediate standard solution with a suitable solvent mixture (e.g., methanol/water, 80/20 v/v). Each calibration standard should be fortified with a constant concentration of this compound internal standard.

3. Sample Preparation

The following is a general procedure for dairy products. Modifications may be necessary for other matrices.

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to mix.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 20 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 30 minutes.[1]

-

Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.[1]

-

Transfer the supernatant (acetonitrile layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol and dilute with 9 mL of water.

-

Perform Solid Phase Extraction (SPE) for cleanup:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL).

-

Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II UHPLC System or equivalent[1] |

| Column | Agilent ZORBAX Eclipse Plus RRHD C18, 2.1 × 100 mm, 1.8 µm or equivalent[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethylvanillin | 167.1 | 111.0 | 13 |

| This compound | 172.0 | 101.0 | 13 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[1]

Data Presentation: LC-MS/MS Method Performance

The following table summarizes typical performance characteristics for the analysis of ethylvanillin using an this compound internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 50 - 5,000 µg/kg | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 10 µg/kg | [1] |

| Limit of Quantification (LOQ) | 50 µg/kg | [1] |

| Recovery | 90.7% - 98.5% | [1] |

| Relative Standard Deviation (RSD) | < 10% | [1] |

Application: Screening of Ethylvanillin in Food Powders by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS offers a solvent-free alternative for the analysis of volatile and semi-volatile compounds like ethylvanillin in solid food matrices.

Experimental Protocol: HS-SPME-GC-MS Analysis

1. Materials and Reagents

-

Ethylvanillin analytical standard

-

This compound internal standard

-

Methanol (analytical grade)

-

SPME fiber (e.g., Divinylbenzene/Polydimethylsiloxane - DVB/PDMS)[4]

2. Sample and Standard Preparation

-

Accurately weigh the food powder sample (e.g., 1 g of milk powder) into a headspace vial.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Seal the vial tightly.

3. HS-SPME-GC-MS Instrumental Parameters

| Parameter | Setting |

| SPME Fiber | DVB/PDMS[4] |

| Incubation Temperature | 80 °C |

| Incubation Time | 40 min[4] |

| Extraction Time | 40 min |

| Desorption Temperature | 260 °C[4] |

| Desorption Time | 5 min[4] |

| GC Column | DB-5MS or equivalent[4] |

| Oven Program | Optimized for separation (e.g., start at 50°C, ramp to 250°C) |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

4. Selected Ions for Monitoring (SIM)

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Ethylvanillin | 166 | 137, 109 |

| This compound | 171 | 142, 114 |

Note: The specific ions should be confirmed by analyzing the mass spectrum of each compound.

Data Presentation: GC-MS Method Performance

The following table summarizes typical performance characteristics for the HS-SPME-GC-MS analysis of ethylvanillin.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.05 mg/kg | [4] |

| Recovery | 90.0% - 100% | [4] |

| Relative Standard Deviation (RSD) | 1.9% - 5.1% | [4] |

Visualizations

Caption: LC-MS/MS workflow for Ethylvanillin analysis.

Caption: HS-SPME-GC-MS workflow for Ethylvanillin analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of ethylvanillin in a variety of food and beverage matrices. The detailed LC-MS/MS and GC-MS protocols presented here offer sensitive and precise approaches for routine monitoring, quality control, and regulatory compliance. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Both methods demonstrate excellent performance characteristics, ensuring high-quality data for food and beverage analysis.

References

Application Note: Quantification of Ethylvanillin-d5 in Infant Formula using Isotope Dilution Mass Spectrometry

Abstract